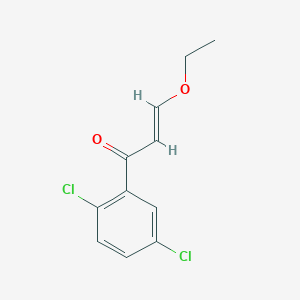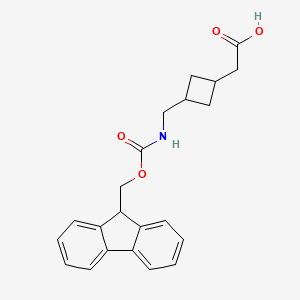
1,3-Dimethyl-1H-pyrazole-4-acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group onto the pyrazole ring .
Industrial Production Methods
Industrial production of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitro groups, and other electrophilic reagents.
Major Products Formed
Oxidation: 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid.
Reduction: 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dimethyl-1H-pyrazole: Lacks the aldehyde group but shares the pyrazole core structure.
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde: Similar structure with a different substitution pattern on the pyrazole ring.
3,5-dimethyl-1H-pyrazole-4-carboxaldehyde: Contains a carboxaldehyde group at a different position on the pyrazole ring.
Uniqueness
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the aldehyde group and the dimethyl-substituted pyrazole ring provides a distinct combination of functional groups that can be exploited in various chemical and biological applications .
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
2-(1,3-dimethylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-6-7(3-4-10)5-9(2)8-6/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
FXHRSRBRVHDHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


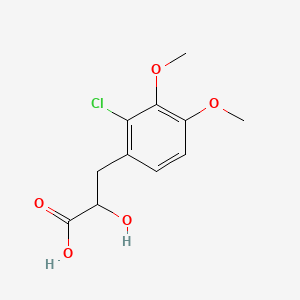
![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)

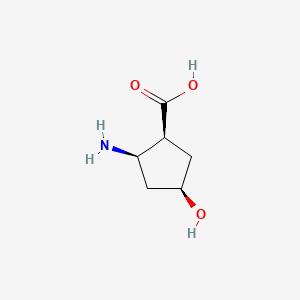
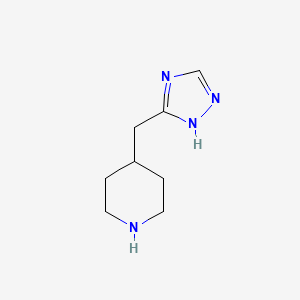
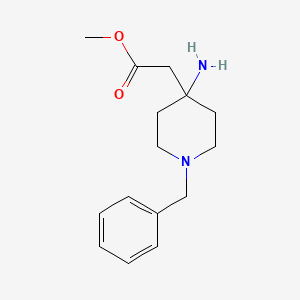
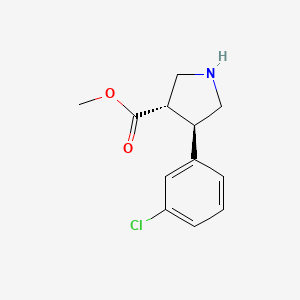
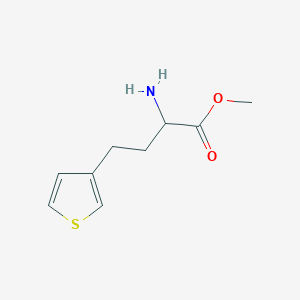


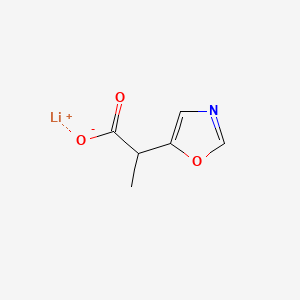
![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
